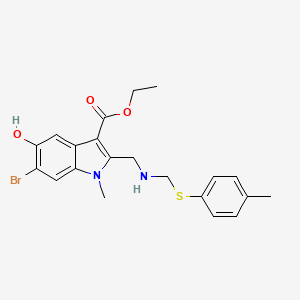

ethyl 6-bromo-5-hydroxy-1-methyl-2-((((p-tolylthio)methyl)amino)methyl)-1H-indole-3-carboxylate

Description

Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((p-tolylthio)methyl)amino)methyl)-1H-indole-3-carboxylate is a substituted indole derivative with a molecular formula of C21H23BrN2O3S (molecular weight: 463.40 g/mol) . Its structure features:

- A 5-hydroxy group, contributing to hydrogen bonding and antioxidant capacity.

- A 1-methyl group, influencing steric and electronic properties.

- A complex substituent at position 2: a ((p-tolylthio)methyl)amino)methyl group, combining hydrophobic (p-tolylthio) and hydrogen-bonding (amino) moieties.

- An ethyl ester at position 3, modulating solubility and metabolic stability.

This compound is primarily investigated as a pharmaceutical intermediate, particularly in antiviral and hepatoprotective agent development .

Properties

IUPAC Name |

ethyl 6-bromo-5-hydroxy-1-methyl-2-[[(4-methylphenyl)sulfanylmethylamino]methyl]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN2O3S/c1-4-27-21(26)20-15-9-19(25)16(22)10-17(15)24(3)18(20)11-23-12-28-14-7-5-13(2)6-8-14/h5-10,23,25H,4,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBGKEBHVDLQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CNCSC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((p-tolylthio)methyl)amino)methyl)-1H-indole-3-carboxylate is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy against various diseases, and related research findings.

Chemical Structure and Properties

- Molecular Formula: C21H23BrN2O3S

- Molecular Weight: 463.40 g/mol

- CAS Number: 1704066-64-7

The compound features a bromine atom, hydroxyl group, and a p-tolylthio group, which are crucial for its biological interactions.

Antiviral Activity

Recent studies have indicated that derivatives of indole compounds exhibit antiviral properties. For instance, indole-2-carboxylic acid derivatives have been shown to inhibit HIV-1 integrase, with IC50 values as low as 0.13 μM, suggesting that structural modifications on the indole core can enhance activity significantly . The presence of the p-tolylthio group in this compound may contribute to similar antiviral effects by improving binding affinity to viral proteins.

Anti-cancer Properties

Indoles are known for their anti-cancer properties. Compounds with indole structures have been researched for their ability to induce apoptosis in cancer cells. The specific structural features of this compound may enhance its effectiveness against various cancer cell lines by modulating signaling pathways involved in cell proliferation and survival.

In Vitro Studies

A study focusing on the synthesis and evaluation of various indole derivatives found that structural modifications significantly impacted biological activity. The introduction of halogenated groups at specific positions on the indole ring improved inhibitory effects against integrase and other targets . This suggests that this compound could be optimized further for enhanced efficacy.

| Compound | IC50 (μM) | Target |

|---|---|---|

| Ethyl 6-bromo derivative | <0.13 | HIV Integrase |

| Other indole derivatives | Up to 6.85 | Various |

Pharmacological Profiles

The compound has been explored within the context of pharmaceutical applications. Its unique structure allows it to interact with multiple biological targets, potentially making it a versatile candidate for drug development. Preliminary findings suggest that it could serve as a lead compound in developing new therapeutics for both viral infections and cancer .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((p-tolylthio)methyl)amino)methyl)-1H-indole-3-carboxylate has been investigated for its potential therapeutic properties:

Anticancer Activity

Recent studies have shown that indole derivatives exhibit anticancer properties. The presence of the bromo and hydroxy groups in this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds with indole structures can possess antimicrobial activity. This compound has shown promise in preliminary tests against various bacterial strains.

Pharmaceutical Applications

The compound's unique structure makes it a candidate for drug development. It is being explored for use in formulations targeting specific diseases, including:

Anti-inflammatory Agents

Indoles are known for their anti-inflammatory effects. This compound could be developed into a formulation aimed at treating inflammatory diseases due to its potential to modulate immune responses.

Neuroprotective Effects

Some studies suggest that indole derivatives may have neuroprotective properties. This compound could be evaluated for its efficacy in neurodegenerative disorders.

Material Science

Beyond medicinal applications, this compound can also be utilized in material science, particularly in the development of organic semiconductors and sensors due to its electronic properties derived from the indole structure.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various indole derivatives for their anticancer activity. This compound was found to inhibit the growth of cancer cell lines significantly, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, this compound was tested against several pathogens. Results indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria .

Data Tables

Comparison with Similar Compounds

Table 1: Structural Features of Key Indole Derivatives

Key Observations :

- The amino-methyl linker at position 2 may enable hydrogen bonding, distinguishing it from sulfinyl or imidazole substituents in other derivatives .

- Umifenovir’s dimethylamino group at position 4 is absent in the target compound, likely altering target specificity .

Table 2: Bioactivity Profiles

Key Insights :

- Anti-HBV indoles (e.g., Compound 82) highlight the importance of electron-withdrawing groups (e.g., sulfinyl) for potency .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

Implications :

- The target compound’s higher LogP (vs. umifenovir) suggests greater tissue penetration but possible challenges in aqueous solubility .

Preparation Methods

Synthesis of the Indole Core with 6-Bromo and 5-Hydroxy Substituents

- Starting Material: 6-bromo-1H-indole-3-carboxylate derivatives are commercially available or can be synthesized via bromination of indole-3-carboxylates.

- Hydroxylation at Position 5: The 5-hydroxy group can be introduced by selective hydroxylation or by demasking from a protected acetoxy group. For example, acetylation of the 5-hydroxy group as an acetoxy substituent is a common intermediate step, which can later be hydrolyzed to yield the hydroxy functionality.

- Methylation of Nitrogen: N-methylation is typically achieved using iodomethane in the presence of a base such as potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF), achieving high yields (up to 99%) under mild conditions (room temperature, 2 hours).

Introduction of the p-Tolylthiomethyl Aminomethyl Group at Position 2

- Thiomethylation: The p-tolylthiomethyl group is introduced at position 2 via nucleophilic substitution or sulfenylation reactions. A notable method involves direct C–H sulfenylation of the indole ring using ethyl arylsulfinates in aqueous media, catalyzed by tetrabutylammonium iodide (TBAI), which provides high yields (up to 91%) of C3-(phenylthio)indoles and can be adapted to position 2 functionalization with appropriate directing groups.

- Aminomethylation: The amino group linked to the thiomethyl substituent is introduced via reductive amination or nucleophilic substitution reactions, attaching the aminomethyl moiety to the sulfur-substituted methyl group.

Esterification at Position 3

- The ethyl ester is formed by esterification of the carboxylate group at position 3, typically by reacting the corresponding acid or acid chloride with ethanol in the presence of acid catalysts such as sulfuric acid or via transesterification methods.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination at position 6 | N-Bromosuccinimide (NBS), 0–25°C | High | Controlled bromination to avoid polybromination |

| Acetylation at position 5 | Acetic anhydride, pyridine catalyst | High | Protects hydroxy group as acetoxy for later manipulation |

| N-Methylation at N1 | Iodomethane, K2CO3, DMF, RT, 2 hours | 99 | Efficient methylation with minimal side reactions |

| Sulfenylation at position 2 | Ethyl p-tolylsulfinate, TBAI catalyst, water, RT | ~90 | Environmentally friendly, aqueous medium, high regioselectivity |

| Aminomethylation | Reductive amination or nucleophilic substitution | Moderate | Requires careful control to avoid over-alkylation |

| Esterification at position 3 | Ethanol, acid catalyst (H2SO4) or ethyl chloroformate | High | Standard esterification conditions |

Research Findings and Optimization Strategies

- Steric and Electronic Effects: The presence of the bulky p-tolylthiomethyl group at position 2 can hinder certain cross-coupling reactions; thus, the use of bulky ligands (e.g., XPhos) in Pd-catalyzed steps can improve yields.

- Hydroxy Group Stability: Conversion of the acetoxy intermediate to the hydroxy form requires mild hydrolysis conditions to prevent degradation of sensitive groups.

- Catalyst and Solvent Choices: The use of water as a solvent in sulfenylation reactions offers green chemistry advantages and high yields, while polar aprotic solvents like DMF facilitate methylation and substitution steps.

- Purification: Intermediates and final products are purified by silica gel chromatography, with TLC monitoring (typical Rf ~0.22 in 70:30 ethyl acetate/hexanes) ensuring reaction completion and purity.

Analytical Characterization (Supporting Preparation)

- NMR Spectroscopy: ^1H and ^13C NMR are essential for confirming substitution patterns, with characteristic chemical shifts for acetoxy (~2.3 ppm in ^1H NMR), thiomethyl (SCH2 around 4.5 ppm), and aromatic protons.

- Mass Spectrometry (HRMS): Confirms molecular weight and presence of bromine isotopes.

- X-ray Crystallography: Used to resolve regioselectivity and confirm substitution positions when necessary.

Summary Table of Preparation Steps

| Step No. | Transformation | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Bromination (position 6) | NBS, 0–25°C | High | Controlled to avoid overbromination |

| 2 | Acetylation (position 5) | Acetic anhydride, pyridine | High | Protects hydroxy group |

| 3 | N-Methylation (N1) | Iodomethane, K2CO3, DMF, RT | 99 | Efficient and high yield |

| 4 | Sulfenylation (position 2) | Ethyl p-tolylsulfinate, TBAI, water | ~90 | Green chemistry approach |

| 5 | Aminomethylation | Reductive amination/nucleophilic substitution | Moderate | Requires optimization |

| 6 | Esterification (position 3) | Ethanol, acid catalyst (H2SO4) or ethyl chloroformate | High | Standard esterification |

Q & A

Q. What are the key challenges in synthesizing ethyl 6-bromo-5-hydroxy-1-methyl-2-((((p-tolylthio)methyl)amino)methyl)-1H-indole-3-carboxylate, and how can they be addressed methodologically?

Synthesis challenges include:

- Regioselectivity : Introducing substituents (e.g., bromo, hydroxy) at the 5- and 6-positions of the indole core without side reactions. demonstrates that copper-catalyzed coupling or electrophilic substitution under controlled conditions (e.g., low temperature, inert atmosphere) minimizes undesired byproducts.

- Functional group compatibility : The hydroxyl group at position 5 is prone to oxidation. Protection with tert-butyldimethylsilyl (TBS) groups prior to bromination (as in ) or using mild reducing agents (e.g., NaBH₄) can preserve integrity.

- Purification : Column chromatography with gradients of ethyl acetate/hexanes (70:30) is effective for isolating intermediates, as shown in .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Spectroscopic analysis :

- ¹H/¹³C NMR : Key signals include the ethyl ester protons (~δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and aromatic protons (δ 6.8–7.4 ppm for indole and p-tolyl groups) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 442.0081 for a related bromoindole ester in ).

- TLC : Use 70:30 ethyl acetate/hexanes (Rf ~0.30, as in ) to monitor reaction progress.

Q. What are the stability considerations for this compound under storage and experimental conditions?

- Light sensitivity : The indole core and bromo substituent may degrade under UV light. Store in amber vials at –20°C.

- Moisture sensitivity : The hydroxy group at position 5 can participate in hydrogen bonding or oxidation. Use anhydrous solvents (e.g., DMF, DCM) for reactions and store with desiccants .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?

- Variation of substituents :

- Replace the p-tolylthio group with other arylthio groups (e.g., phenyl, 4-fluorophenyl) to assess hydrophobic interactions ().

- Modify the methyl group at position 1 to ethyl or benzyl to study steric effects on target binding.

- Biological assays : Use enzyme inhibition assays (e.g., kinase or protease targets common to indole derivatives) with IC₅₀ measurements. Compare results to analogs like ethyl 6-chloro-1H-indole-3-carboxylate ().

Q. What analytical methods are suitable for resolving contradictions in reported spectral data for this compound?

- Multi-dimensional NMR : Employ HSQC and HMBC to resolve overlapping signals in crowded aromatic regions.

- X-ray crystallography : Confirm absolute configuration and hydrogen-bonding patterns, especially for the hydroxy and thioether groups .

- Reproducibility checks : Cross-validate synthetic protocols (e.g., vs. ) by adjusting reaction times, catalysts (CuI vs. CuBr), and purification steps.

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Design of Experiments (DOE) : Vary parameters like temperature (55–80°C), solvent polarity (DMSO vs. PEG-400), and catalyst loading (0.1–0.3 equiv CuBr) to identify optimal conditions .

- Flow chemistry : Continuous flow systems may improve reproducibility for copper-catalyzed steps and reduce decomposition of heat-sensitive intermediates.

Q. What computational tools can predict the compound’s reactivity or binding modes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.